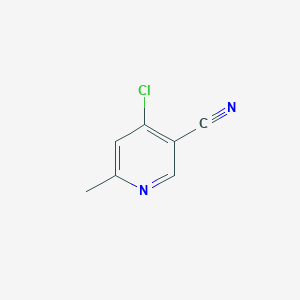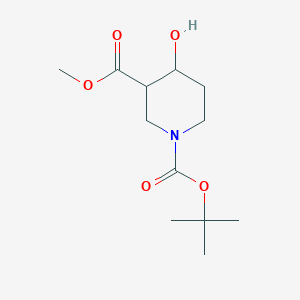
Methyl N-Boc-4-hydroxypiperidine-3-carboxylate
概要
説明
“Methyl N-Boc-4-hydroxypiperidine-3-carboxylate” is a chemical compound with the molecular formula C12H21NO5 . It is also known as “1-Tert-butyl 3-methyl 4-hydroxypiperidine-1,3-dicarboxylate” or "1-O-tert-butyl 3-O-methyl 4-hydroxypiperidine-1,3-dicarboxylate" .
Synthesis Analysis
The synthesis method of N-boc-4-hydroxypiperidine involves several steps . The process starts with 4-piperidone hydrochloride hydrate, which is dissolved in methanol and reacted with sodium borohydride. The mixture is then refluxed, concentrated, and the pH is adjusted with dilute hydrochloric acid. Dichloromethane is added to separate out the water layer, and the organic phase is dried with anhydrous magnesium sulfate. The organic phase is then concentrated, n-hexane is added, and the mixture is refrigerated to crystallize. The final product is obtained after adding methanol, potassium carbonate, and di-tert-butyl dicarbonate, refluxing, filtering, concentrating, adding petroleum ether, and refrigerating to crystallize .Molecular Structure Analysis
The molecular structure of “Methyl N-Boc-4-hydroxypiperidine-3-carboxylate” is represented by the formula C12H21NO5 . The average mass of the molecule is 259.299 Da and the monoisotopic mass is 259.141968 Da .Physical And Chemical Properties Analysis
“Methyl N-Boc-4-hydroxypiperidine-3-carboxylate” has a molecular weight of 259.3 g/mol . The density of the compound is 1.182±0.06 g/cm3, and it has a boiling point of 352.1±42.0 °C at 760 mmHg .科学的研究の応用
Application 1: Homochiral Polar Molecular Piezoelectric Material
- Summary of the Application : This compound is used in the creation of a homochiral polar molecular piezoelectric material. This material has phase transition and high piezoelectricity, which is precisely designed by cyanomethyl group substitution .
- Methods of Application : The compound is modified on (S)-2-methylpiperazin-1-ium perchlorate with polar cyanomethyl groups. This results in a homochiral pure organic compound with large d22 of 18 pC/N .
- Results or Outcomes : The modification leads to changes in the space group from nonpolar to polar, giving rise to second harmonic generation and phase transition behaviors .
Application 2: Synthesis of Novel Heterocyclic Amino Acids
- Summary of the Application : Methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates are developed and regioselectively synthesized as novel heterocyclic amino acids in their N-Boc protected ester form for achiral and chiral building blocks .
- Methods of Application : In the first stage of the synthesis, piperidine-4-carboxylic and ®- and (S)-piperidine-3-carboxylic acids are converted to the corresponding β-keto esters .
- Results or Outcomes : The structures of the novel heterocyclic compounds were confirmed by 1H-, 13C-, and 15N-NMR spectroscopy and HRMS investigation .
Application 3: Synthesis of Pim-1 Inhibitors
- Summary of the Application : This compound is used in the synthesis of Pim-1 inhibitors. Pim-1 is a type of protein kinase involved in cell survival and proliferation, and inhibitors of Pim-1 have potential applications in cancer therapy .
- Methods of Application : The specific methods of application would depend on the particular synthesis route chosen for the Pim-1 inhibitor. This typically involves a series of organic reactions, each of which needs to be optimized for yield, selectivity, and purity .
- Results or Outcomes : The successful synthesis of Pim-1 inhibitors can lead to the development of new therapeutic agents for cancer treatment .
Application 4: Synthesis of Selective GPR119 Agonists
- Summary of the Application : This compound is used in the synthesis of selective GPR119 agonists. GPR119 is a G protein-coupled receptor involved in glucose homeostasis, and agonists of GPR119 are being investigated as potential treatments for type II diabetes .
- Methods of Application : The specific methods of application would depend on the particular synthesis route chosen for the GPR119 agonist. This typically involves a series of organic reactions, each of which needs to be optimized for yield, selectivity, and purity .
- Results or Outcomes : The successful synthesis of selective GPR119 agonists can lead to the development of new therapeutic agents for the treatment of type II diabetes .
Application 5: Synthesis of Pim-1 Inhibitors
- Summary of the Application : This compound is used in the synthesis of Pim-1 inhibitors. Pim-1 is a type of protein kinase involved in cell survival and proliferation, and inhibitors of Pim-1 have potential applications in cancer therapy .
- Methods of Application : The specific methods of application would depend on the particular synthesis route chosen for the Pim-1 inhibitor. This typically involves a series of organic reactions, each of which needs to be optimized for yield, selectivity, and purity .
- Results or Outcomes : The successful synthesis of Pim-1 inhibitors can lead to the development of new therapeutic agents for cancer treatment .
Application 6: Synthesis of Selective GPR119 Agonists
- Summary of the Application : This compound is used in the synthesis of selective GPR119 agonists. GPR119 is a G protein-coupled receptor involved in glucose homeostasis, and agonists of GPR119 are being investigated as potential treatments for type II diabetes .
- Methods of Application : The specific methods of application would depend on the particular synthesis route chosen for the GPR119 agonist. This typically involves a series of organic reactions, each of which needs to be optimized for yield, selectivity, and purity .
- Results or Outcomes : The successful synthesis of selective GPR119 agonists can lead to the development of new therapeutic agents for the treatment of type II diabetes .
Safety And Hazards
The safety data sheet for N-BOC-4-Hydroxypiperidine, a related compound, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
特性
IUPAC Name |
1-O-tert-butyl 3-O-methyl 4-hydroxypiperidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-5-9(14)8(7-13)10(15)17-4/h8-9,14H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OULNMKPQUKNAHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594893 | |
| Record name | 1-tert-Butyl 3-methyl 4-hydroxypiperidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl N-Boc-4-hydroxypiperidine-3-carboxylate | |
CAS RN |
406212-51-9 | |
| Record name | 1-tert-Butyl 3-methyl 4-hydroxypiperidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1591759.png)
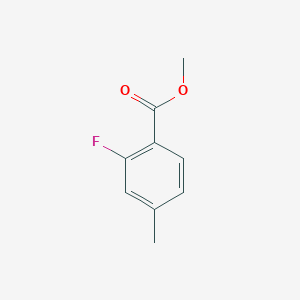
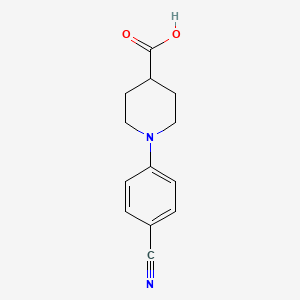
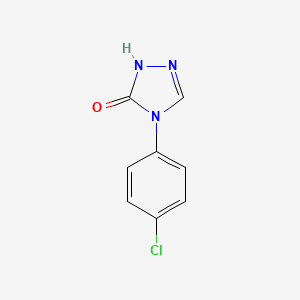
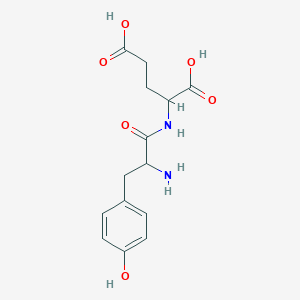
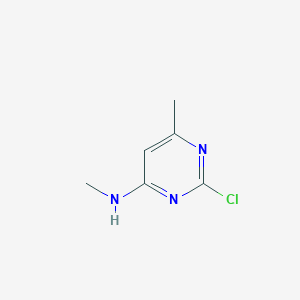
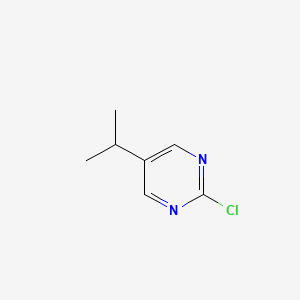
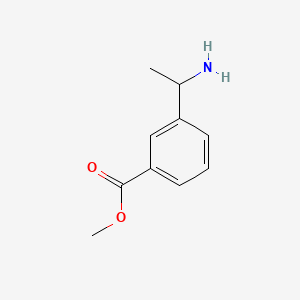
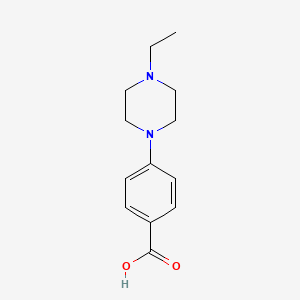
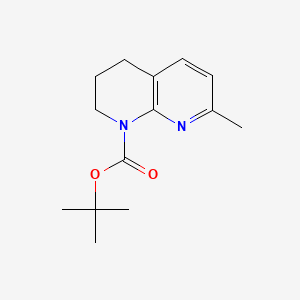
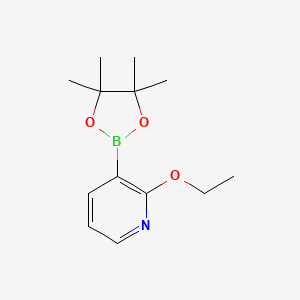
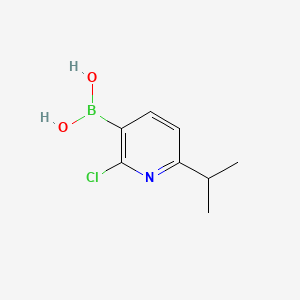
![7-Chloro-2-iodothieno[3,2-b]pyridine](/img/structure/B1591772.png)
